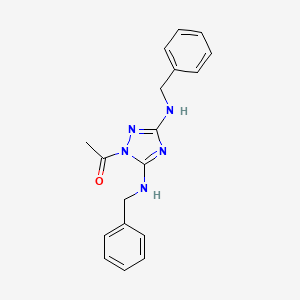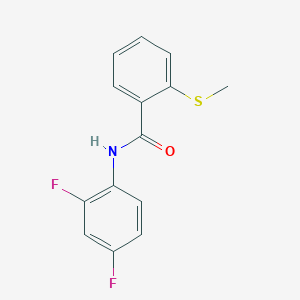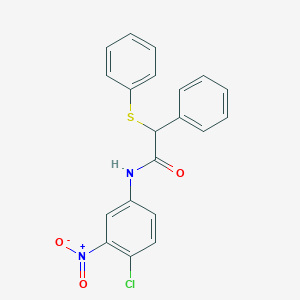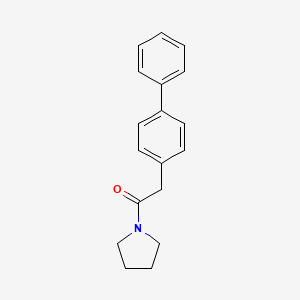![molecular formula C12H17BrO2 B4992352 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4992352.png)
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene, also known as Bromoethoxyphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is not fully understood, but it is believed to act as a modulator of various biological processes. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell proliferation. Additionally, it has been shown to modulate the release of neurotransmitters in the nervous system, which can affect synaptic transmission.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, which can potentially lead to the development of cancer therapies. It has also been shown to modulate the release of neurotransmitters, which can affect synaptic transmission and potentially lead to the development of drugs for neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl in lab experiments is its unique structure, which allows it to be used as a tool to investigate various biological processes. Additionally, it has been shown to have potential applications in cancer research and the study of neurological disorders. However, one limitation of using 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl. One area of research could be the development of cancer therapies based on the inhibition of cancer cell proliferation by 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl. Additionally, further research could be done on the role of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl in the modulation of neurotransmitter release and synaptic transmission. Finally, research could be done on the potential toxicity of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl and its effects on living organisms.
Conclusion:
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is a valuable tool for investigating various biological processes. It has potential applications in cancer research and the study of neurological disorders. Its unique structure allows it to be used as a tool to investigate various biological processes, but its potential toxicity can limit its use in certain experiments. There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl, including the development of cancer therapies and further research on its role in neurotransmitter release and synaptic transmission.
合成法
The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl involves the reaction of 2-bromoethanol with 3,5-dimethylphenol in the presence of a catalyst. The reaction takes place under reflux conditions in the presence of a base such as potassium carbonate. The resulting compound is then purified by recrystallization to obtain pure 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl.
科学的研究の応用
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to have potential applications in cancer research, as it can inhibit the proliferation of cancer cells. It has also been used in the study of neurotransmitter release and synaptic transmission in the nervous system. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been used to study the role of G protein-coupled receptors in cellular signaling pathways.
特性
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-7-11(2)9-12(8-10)15-6-5-14-4-3-13/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMYWFWBRBWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11-(4-bromophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992295.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4992303.png)


![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)
![1-(4-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4992335.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4992342.png)
![4-chloro-3-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4992363.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)